DG-041

Übersicht

Beschreibung

Synthesewege und Reaktionsbedingungen

Die Synthese von DG-041 umfasst mehrere Schritte, beginnend mit der Herstellung der Kern-Indol-Struktur. Der Prozess umfasst typischerweise:

Bildung des Indol-Kerns: Der Indol-Kern wird durch eine Fischer-Indol-Synthese synthetisiert, bei der ein Phenylhydrazin unter sauren Bedingungen mit einem Aldehyd oder Keton reagiert.

Funktionalisierung: Der Indol-Kern wird dann mit verschiedenen Substituenten funktionalisiert, darunter Fluor, Chlor und Sulfonylgruppen. Dieser Schritt beinhaltet häufig Halogenierungsreaktionen und Sulfonierung.

Kupplungsreaktionen: Der letzte Schritt beinhaltet die Kupplung des funktionalisierten Indols mit einer Thienylsulfonylgruppe über eine Propenamid-Verknüpfung.

Vorbereitungsmethoden

Die industrielle Produktion von DG-041 folgt ähnlichen Synthesewegen, wird aber für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren für effizienten Wärme- und Stofftransport sowie automatisierte Systeme zur präzisen Steuerung der Reaktionsbedingungen. Die Reinigung von this compound erfolgt durch Kristallisations- und Chromatographietechniken, um eine hohe Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

DG-041 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden, die unterschiedliche biologische Aktivitäten haben können.

Reduktion: Die Reduktion von this compound kann zur Bildung reduzierter Analoga führen, die ebenfalls einzigartige Eigenschaften aufweisen können.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Halogenierungsreagenzien wie N-Bromsuccinimid und N-Chlorsuccinimid werden eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils unterschiedliche chemische und biologische Eigenschaften besitzen .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Disease

DG-041 has shown efficacy as an anti-platelet agent in clinical studies. It was found to reduce markers of inflammation such as C-reactive protein (CRP) and monocyte chemotactic protein 1 (MCP1) in a dose-dependent manner during Phase IIa clinical trials. These results indicate its potential for preventing arterial thrombosis at plaque sites without increasing bleeding risk .

Table 1: Clinical Findings on this compound's Efficacy

| Study Type | Outcome Measures | Results |

|---|---|---|

| Phase IIa Clinical Trial | CRP and MCP1 levels | Significant reduction in a dose-dependent manner |

| Human Trials | Platelet aggregation | Reduced aggregation without altering bleeding time |

Metabolic Disorders

Research involving animal models has demonstrated that this compound can influence metabolic parameters. In studies with diet-induced obesity models, this compound administration resulted in decreased skeletal muscle triglyceride content, although it did not significantly impact body weight or glycemic control . This suggests a potential role for this compound in managing metabolic syndromes, particularly through modulation of lipid metabolism.

Table 2: Effects of this compound on Metabolic Parameters

| Parameter | Measurement Method | Result |

|---|---|---|

| Skeletal Muscle Triglycerides | Lipid analysis post-treatment | Decreased levels observed |

| Body Weight | Weekly monitoring | No significant change |

| Glycemic Control | HOMA-IR assessment | No significant effect |

Safety Profile

This compound has been evaluated for its safety profile in both animal models and human studies. Notably, while it effectively inhibits platelet aggregation, it does not significantly prolong bleeding times, indicating a favorable safety profile for potential therapeutic use .

Table 3: Safety Assessments of this compound

| Assessment Type | Result |

|---|---|

| Bleeding Time (Human Trials) | No significant change observed |

| Thrombosis Models (Mice) | Reduced thrombosis without affecting hemostasis |

Wirkmechanismus

DG-041 exerts its effects by selectively antagonizing the prostaglandin E2 receptor subtype EP3. This receptor is involved in the regulation of platelet aggregation and vascular tone. By blocking the EP3 receptor, this compound inhibits the pro-aggregatory effects of prostaglandin E2, thereby reducing the risk of thrombus formation without significantly increasing bleeding time . The molecular targets include the EP3 receptor and associated signaling pathways that mediate platelet activation and aggregation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Grapiprant: Ein selektiver EP4-Rezeptor-Antagonist.

Asapiprant: Ein potenter und selektiver DP1-Rezeptor-Antagonist.

Seratrodast: Ein Thromboxan-A2-Rezeptor-Antagonist, der in der Asthma-Therapie eingesetzt wird.

Einzigartigkeit von DG-041

This compound zeichnet sich durch seine hohe Selektivität und Affinität für den EP3-Rezeptor aus, was ihn von anderen Prostaglandin-Rezeptor-Antagonisten unterscheidet. Seine Fähigkeit, die Thrombozytenaggregation zu hemmen, ohne die Blutungszeit signifikant zu verlängern, macht es zu einem vielversprechenden Kandidaten für die Behandlung thrombotischer Erkrankungen .

Biologische Aktivität

DG-041 is a selective antagonist for the prostaglandin E2 (PGE2) EP3 receptor, which has been studied for its potential therapeutic applications in metabolic disorders and cardiovascular diseases. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

This compound specifically targets the EP3 receptor, a G protein-coupled receptor involved in various physiological processes, including inflammation, platelet aggregation, and metabolic regulation. By blocking this receptor, this compound alters the signaling pathways associated with PGE2, which can lead to significant changes in metabolic and cardiovascular functions.

Pharmacokinetics

In vivo studies have demonstrated that this compound exhibits a high affinity for the mouse EP3 receptor. The pharmacokinetic profile shows that when administered subcutaneously at a dose of 20 mg/kg, this compound achieves a maximum plasma concentration of approximately 1385 nM within one hour and has a half-life of about 1.23 hours . This rapid clearance suggests that continuous administration may be necessary for sustained therapeutic effects.

| Route of Administration | Dose (mg/kg) | Max Plasma Concentration (nM) | Time to Max Concentration (h) | Half-Life (h) |

|---|---|---|---|---|

| Oral | 30 | 721 | 0.5 | 1.23 |

| Subcutaneous | 20 | 1385 | 1 | - |

| Intravenous | 2 | 1246 | - | - |

Metabolic Impact

Research indicates that short-term administration of this compound can decrease skeletal muscle triglyceride content while showing an increase in hepatic triglycerides . However, it had minimal effects on overall body composition and glycemic control in diabetic models.

Cardiovascular Effects

This compound has been shown to reduce thrombosis in murine models without significantly affecting bleeding time . In particular, it inhibits platelet aggregation induced by PGE2, demonstrating its potential as a therapeutic agent for preventing arterial thrombosis. In a study involving healthy patients, this compound was found to reduce platelet aggregation significantly without altering cutaneous bleeding times at doses up to eight times higher than those required for effective inhibition of PGE2's effects on platelets .

Inflammatory Response

This compound also appears to modulate inflammatory responses. It has been reported to decrease levels of inflammatory markers such as C-reactive protein (CRP) and monocyte chemotactic protein 1 (MCP1) in preclinical studies . This suggests that this compound may have broader implications in conditions characterized by chronic inflammation.

Case Studies

Several key studies have highlighted the efficacy of this compound:

- Thrombosis Reduction Study : In murine models, this compound significantly inhibited thrombosis triggered by local delivery of arachidonic acid or ferric chloride without affecting normal hemostasis .

- Metabolic Syndrome Study : A study on male mice indicated that while this compound effectively blocked the EP3 receptor, it did not significantly alter the diabetic phenotype despite reducing skeletal muscle triglycerides .

- Inflammation and Platelet Aggregation : Clinical evaluations showed that this compound could reduce platelet aggregation in human subjects while maintaining safety profiles concerning bleeding risks .

Eigenschaften

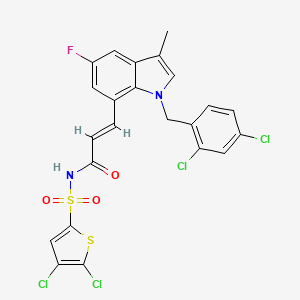

IUPAC Name |

3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methylindol-7-yl]-N-(4,5-dichlorothiophen-2-yl)sulfonylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Cl4FN2O3S2/c1-12-10-30(11-14-2-4-15(24)7-18(14)25)22-13(6-16(28)8-17(12)22)3-5-20(31)29-35(32,33)21-9-19(26)23(27)34-21/h2-10H,11H2,1H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBTVZNKWXWKNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C(C=C(C=C12)F)C=CC(=O)NS(=O)(=O)C3=CC(=C(S3)Cl)Cl)CC4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Cl4FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30722748 | |

| Record name | 3-{1-[(2,4-Dichlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-7-yl}-N-(4,5-dichlorothiophene-2-sulfonyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30722748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861238-35-9 | |

| Record name | 3-{1-[(2,4-Dichlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-7-yl}-N-(4,5-dichlorothiophene-2-sulfonyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30722748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.